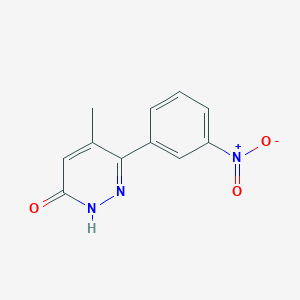
5-methyl-6-(m-nitrophenyl)-3(2H)-pyridazinone
Cat. No. B8308761
M. Wt: 231.21 g/mol
InChI Key: CDDNEPVRXGLCQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04092311
Procedure details


A 22.7 g. portion of 5-methyl-6-(m-nitrophenyl)-3(2H)-pyridazinone in 230 ml. of phosphorus oxychloride is heated on a steam bath for 3 hours. The reaction mixture is poured portionwise into crushed ice with stirring. The resulting solid is collected by filtration, washed with water and then dried yielding 5-methyl-6-(m-nitrophenyl)-3-chloropyridazine, m.p. 169°-171° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([N+:14]([O-:16])=[O:15])[CH:9]=2)=[N:6][NH:5][C:4](=O)[CH:3]=1.P(Cl)(Cl)([Cl:20])=O>>[CH3:1][C:2]1[CH:3]=[C:4]([Cl:20])[N:5]=[N:6][C:7]=1[C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([N+:14]([O-:16])=[O:15])[CH:9]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC(NN=C1C1=CC(=CC=C1)[N+](=O)[O-])=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture is poured portionwise
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
into crushed ice
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting solid is collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C=C(N=NC1C1=CC(=CC=C1)[N+](=O)[O-])Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
